1-Ethyl-N-propyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine, identified by its CAS number 130574-89-9, is a compound belonging to the class of pyrazolo[3,4-d]pyrimidines. This compound features a unique structural arrangement that includes a pyrazole ring fused to a pyrimidine ring, with ethyl and propyl substituents at the nitrogen atom. It has garnered interest in scientific research due to its potential biological activities.
The compound is classified under heterocyclic compounds, specifically as a pyrazolo[3,4-d]pyrimidine derivative. Its molecular formula is with a molecular weight of 177.21 g/mol. The structure can be represented in various chemical databases, including PubChem and Ambeed, which provide details on its synthesis and properties .
The synthesis of 1-Ethyl-N-propyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine typically involves multi-step processes that may include nucleophilic substitutions and cyclization reactions. One common synthetic route involves the reaction of appropriate pyrazole derivatives with alkylating agents under controlled conditions to introduce the ethyl and propyl groups at the nitrogen atom .
For example, starting materials such as 4-chloro-6-(chloromethyl)-1-methyl-1H-pyrazolo[3,4-d]pyrimidine can be treated with ethyl and propyl amines in a solvent like tetrahydrofuran at room temperature to yield the desired product with high selectivity and yield .
The synthesis often requires careful monitoring of reaction conditions such as temperature, solvent choice, and reaction time to optimize yield and purity. Analytical techniques like nuclear magnetic resonance spectroscopy and mass spectrometry are employed to confirm the structure of the synthesized compound.
The molecular structure of 1-Ethyl-N-propyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine consists of a pyrazole ring fused to a pyrimidine ring. The key features include:
The compound exhibits specific geometrical configurations influenced by the presence of nitrogen atoms in the rings, which affect its reactivity and interactions with biological targets.
1-Ethyl-N-propyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine can participate in various chemical reactions typical for heterocyclic compounds. These reactions include:
Technical details regarding these reactions often involve optimizing conditions such as temperature and concentration to achieve desired products efficiently.
The mechanism of action for 1-Ethyl-N-propyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine is largely dependent on its interaction with biological targets. Preliminary studies suggest that it may act on specific enzymes or receptors involved in cellular signaling pathways.
Data from pharmacological studies indicate that compounds within this class may exhibit anti-inflammatory or anti-cancer properties, although detailed mechanisms require further investigation through biological assays.
The physical properties of 1-Ethyl-N-propyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine include:
Chemical properties include:
Relevant data regarding these properties can be found in chemical databases that compile experimental findings from various studies.
1-Ethyl-N-propyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine has potential applications in medicinal chemistry due to its structural characteristics that may confer biological activity. Research indicates that derivatives of pyrazolo[3,4-d]pyrimidines are being explored for their roles as:
Continued research into this compound could lead to novel therapeutic agents with improved efficacy against various diseases.
The pyrazolo[3,4-d]pyrimidine scaffold has emerged as a privileged structural motif in oncology drug discovery due to its versatility in inhibiting oncogenic kinases. This tricyclic system serves as a bioisostere of the purine nucleobase adenine, enabling competitive antagonism at ATP-binding sites critical for kinase functionality [1] [4]. The molecular architecture of 1-ethyl-N-propyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine exemplifies strategic lead optimization efforts to enhance target affinity and selectivity against key oncogenic drivers. Its design incorporates specific substitutions at the N1 and C4 positions—ethyl and propylamine groups, respectively—that collectively modify electronic properties, steric occupancy, and hydrophobic interactions within kinase domains [8]. This compound represents a focused effort to overcome limitations of earlier pyrazolo[3,4-d]pyrimidine-based inhibitors, including metabolic instability and acquired resistance mutations in targets like EGFR and Src kinases [1] [6].
The pyrazolo[3,4-d]pyrimidine core replicates the hydrogen-bonding pattern and π-electron distribution of adenine through conserved nitrogen atoms at positions 1, 3, 7, and 8. This mimicry facilitates critical interactions with kinase hinge regions:
Table 1: Hydrogen Bonding Interactions of Pyrazolo[3,4-d]pyrimidine vs. Adenine
Interaction Site | Adenine (ATP) | Pyrazolo[3,4-d]pyrimidine | Kinase Residues |
---|---|---|---|
Donor-Acceptor Pair 1 | N1-H···O=C | N1-H···O=C | Met793 (EGFR) |
Acceptor-Donor Pair | N6-H···N | N4-H···N | Thr854 (Abl) |
Hydrophobic Contact | C2-H | C6-H | Thr790 (EGFRT790M) |
Molecular docking studies confirm that 1-ethyl-N-propyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine maintains these essential interactions while introducing substitutions that optimize van der Waals contacts with secondary hydrophobic pockets [1] [8]. The propylamine chain at C4 extends toward the ribose-binding region, forming water-mediated hydrogen bonds with conserved aspartate residues (Asp831 in Src), enhancing binding affinity by 2.3-fold compared to unsubstituted analogs [6].
The scaffold demonstrates broad-spectrum kinase inhibition by exploiting conserved features of ATP-binding clefts:
Table 2: Kinase Inhibition Profile of Pyrazolo[3,4-d]pyrimidine Derivatives
Kinase Target | Compound | IC50/Ki (µM) | Cellular Activity |
---|---|---|---|
EGFRWT | 12b [1] | 0.016 ± 0.003 | A549: IC50 = 8.21 µM |
EGFRT790M | 12b [1] | 0.236 ± 0.041 | HCT116: IC50 = 19.56 µM |
Src | SI388 [6] | 0.423 ± 0.093 | GBM viability reduction (3D model) |
CDK2/Cyclin A2 | 14 [7] | 0.057 ± 0.003 | HCT116: IC50 = 6 nM |
RET | 7a [2] | 0.032 (phosphorylation inhibition) | MCF-7: 100 nM efficacy |
Mechanistically, these compounds induce apoptosis via BAX/Bcl-2 ratio elevation (8.8-fold increase) and arrest cell cycle at S/G2-M phases in colorectal carcinoma models [1]. In glioblastoma, Src-targeting derivatives enhance radiosensitivity by suppressing radiation-induced SFK activation, reducing 3D spheroid viability by 67% at 5 µM [6]. The scaffold's adaptability enables targeting of resistance-conferring mutations; C4-anilino modifications in 1-ethyl-N-propyl derivatives bypass steric hindrance from EGFRT790M's methionine gatekeeper residue [1] [8].
Strategic substitution at N1 and C4 positions addresses pharmacological limitations of first-generation inhibitors:
Thermodynamic profiling reveals the propylamine substitution contributes favorably to binding entropy (TΔS = +4.2 kcal/mol) by displacing ordered water molecules from the hydrophobic region II of kinases [1] [8]. Molecular dynamics simulations show the N1-ethyl group rotates to accommodate gatekeeper residue expansion in mutant EGFR, explaining retained potency against T790M variants where bulkier inhibitors fail [1].
Table 3: Structure-Activity Relationship of Key Substitutions
Position | Substitution | Binding Energy (ΔG, kcal/mol) | Cellular IC50 (µM) | Key Interactions |
---|---|---|---|---|
N1 | H | -8.1 | 12.4 ± 1.2 (A549) | Reduced hydrophobic contact |
N1 | Ethyl | -10.6 | 3.8 ± 0.4 (A549) | Van der Waals with Leu792 |
N1 | Isopropyl | -10.9 | 4.2 ± 0.5 (A549) | Steric clash in mutant EGFR |
C4 | Aniline | -11.2 | 0.9 ± 0.1 (HCT116) | π-Stacking with Phe723 |
C4 | Propylamine | -12.4 | 0.3 ± 0.05 (HCT116) | H-bond with Asp831, water displacement |
C4 | Butylamine | -10.1 | 7.5 ± 0.8 (HCT116) | Hydrophobic mismatch |
Lead optimization studies demonstrate that combining N1-ethyl with C4-propylamine yields 5-fold greater selectivity for EGFR over IGF1R compared to N1-phenyl derivatives, mitigating off-target effects [1] [8]. The compound's moderate logP (2.8) balances cellular uptake and solubility, outperforming clinical candidates like erlotinib in multidrug-resistant models by avoiding P-glycoprotein recognition (efflux ratio = 2.1 vs. 18.7 for erlotinib) [8].
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